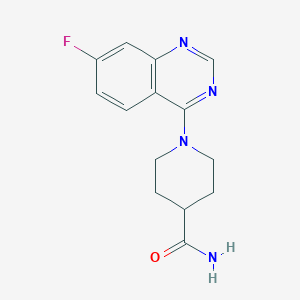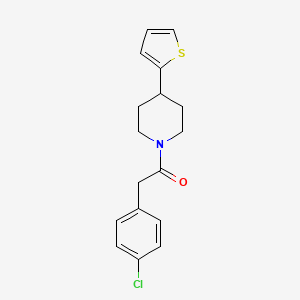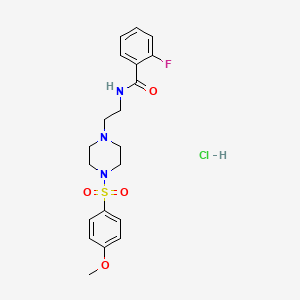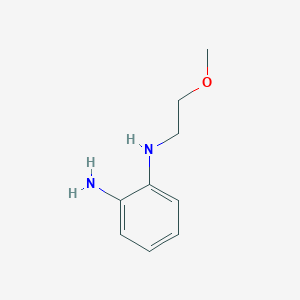![molecular formula C21H39BN2O3Si B3013866 1-[trans-4-[(tert-butyldimethylsilyl)oxy]cyclohexyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole CAS No. 1257997-17-3](/img/structure/B3013866.png)
1-[trans-4-[(tert-butyldimethylsilyl)oxy]cyclohexyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "1-[trans-4-[(tert-butyldimethylsilyl)oxy]cyclohexyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole" is a complex molecule that appears to be a derivative of a substituted cyclohexane ring with additional functional groups attached. This molecule includes a tert-butyldimethylsilyl ether moiety, a tetramethyl dioxaborolane group, and a pyrazole ring. The presence of these groups suggests that the compound could be of interest in synthetic organic chemistry, particularly in the synthesis of optically active molecules or as a potential intermediate in pharmaceutical synthesis.
Synthesis Analysis
The synthesis of related compounds has been demonstrated in the literature. For instance, an optically active trans-4-(tert-butyldimethylsiloxymethyl)-5-(tert-butyldimethylsiloxy)-2-cyclohexenone has been synthesized starting from a bis(benzyloxy) epoxy butane precursor. This compound serves as a chiral building block for the preparation of substituted cyclohexane rings, reacting with excellent stereoselectivity with organocopper reagents . Although the exact synthesis of the compound is not detailed, the methodologies used for similar structures could potentially be adapted for its synthesis.
Molecular Structure Analysis
The molecular structure of compounds closely related to the one has been confirmed using various spectroscopic techniques, including FT-IR, 1H NMR, 13C NMR, and mass spectrometry. Additionally, X-ray diffraction has been employed to determine the crystal structure of a similar compound, 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole. Density functional theory (DFT) calculations have been performed to calculate the molecular structure, and the results are consistent with the experimental data . These techniques would likely be applicable in analyzing the molecular structure of the compound .
Chemical Reactions Analysis
The literature does not provide specific details on the chemical reactions involving the exact compound of interest. However, the related compounds have shown reactivity that could be indicative of the behavior of the compound . For example, the chiral building block mentioned earlier reacts with organocopper reagents, which could suggest that the compound may also participate in similar reactions, potentially with stereoselective outcomes .
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound are not directly reported in the provided literature. However, the properties of similar compounds, such as solubility, melting points, and stability, can be inferred from the known behavior of tert-butyl and dioxaborolane groups. For example, tert-butyl groups are known to impart steric bulk and can influence the solubility and crystallization of compounds . The dioxaborolane moiety is often used in Suzuki coupling reactions, which could suggest potential reactivity in cross-coupling chemistry .
科学的研究の応用
Synthesis and Characterization
- Synthesis Processes : Research has explored the synthesis of compounds related to 1-[trans-4-[(tert-butyldimethylsilyl)oxy]cyclohexyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole. For instance, the synthesis of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole using a raw substitute material has been described (Liao, Liu, Wang, & Zhou, 2022).
- Characterization Techniques : Advanced spectroscopic and crystallographic techniques, such as FT-IR, NMR, MS spectroscopy, and X-ray diffraction, are used to confirm the molecular structures of these compounds (Yang, Huang, Chen, Chen, Gao, Chai, & Zhao, 2021).
Application in Compound Synthesis
- Biologically Active Compounds : These compounds serve as important intermediates in the synthesis of various biologically active compounds, such as crizotinib, highlighting their significance in pharmaceutical research (Kong, Zhang, Xu, Zhou, Zheng, & Xu, 2016).
Molecular Structure and Electronic Properties
- DFT Studies : Density Functional Theory (DFT) is employed to calculate the molecular structure and electronic properties of these compounds, providing insights into their molecular characteristics and conformations (Yang et al., 2021).
Catalytic Applications
- Catalysis in Organic Reactions : These compounds may also find applications in catalysis, as seen in related research on compounds like tert-butyl hydroperoxide for olefin epoxidation (Pereira, Balula, Paz, Valente, Pillinger, Klinowski, & Gonçalves, 2007).
Safety and Hazards
特性
IUPAC Name |
tert-butyl-dimethyl-[4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]cyclohexyl]oxysilane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H39BN2O3Si/c1-19(2,3)28(8,9)25-18-12-10-17(11-13-18)24-15-16(14-23-24)22-26-20(4,5)21(6,7)27-22/h14-15,17-18H,10-13H2,1-9H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATWMPDRWZDGUHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)C3CCC(CC3)O[Si](C)(C)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H39BN2O3Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![ethyl 2-({[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetyl}amino)benzoate](/img/no-structure.png)

![N-[(4-tert-butylphenyl)(cyano)methyl]-2-methoxy-2-(1-methyl-1H-pyrazol-4-yl)acetamide](/img/structure/B3013790.png)
![1-Cyclopropyl-7-oxa-2-azaspiro[3.5]nonane](/img/structure/B3013791.png)
![7-Methylimidazo[1,2-a]pyridine-2-carbohydrazide](/img/structure/B3013793.png)

![9-(4-butylphenyl)-3-ethyl-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B3013795.png)
![3-(2,4-difluorophenyl)-N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B3013800.png)
![N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)-4-(trifluoromethoxy)benzamide](/img/structure/B3013801.png)
![N-(2-chlorobenzyl)-2-((2-(3,4-dihydroisoquinolin-2(1H)-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B3013803.png)

![(E)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B3013806.png)